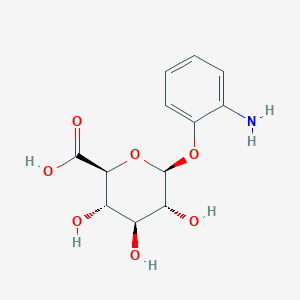

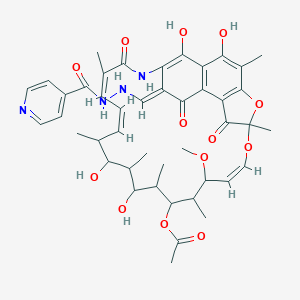

邻氨基苯基 β-D-葡萄糖吡喃糖醛酸

货号 B130708

CAS 编号:

15959-03-2

分子量: 285.25 g/mol

InChI 键: ZVFVTBSWJWONEI-GOVZDWNOSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

科学研究应用

-

Antibacterial Application

- Field : Medical Science

- Summary : α-d-Glucopyranosiduronides, which can be synthesized from d-glucopyranosiduronic acid, have been found to have antibacterial properties .

- Methods : The synthesis involves the intermediate 1,6-lactone. Fatty acid esters are introduced at the 2-O-position of α-d-glucopyranosiduronides using dibutyltin dimethoxide as the stannylating agent .

- Results : Antibacterial tests show that methyl 2-O-lauroyl-α-d-glucopyranosiduronic acid and azido 2-O-lauroyl-α-d-glucopyranosiduronic acid are effective inhibitors against Staphylococcus aureus .

-

Bioactive Application

- Field : Pharmaceuticals, Functional Foods, and Cosmetics

- Summary : β-d-glucan, a compound found in Ganoderma species, has been shown to have versatile biological activities, such as immunomodulatory, antitumor, antioxidant, and antiviral properties, as well as gut microbiota regulation .

- Methods : The extraction, purification, structural characterization, and pharmacological activities of polysaccharides from the fruiting bodies, mycelia, spores, and fermentation broth of Ganoderma species have been studied .

- Results : As a promising polysaccharide, β-d-glucan is widely used in the prevention and treatment of various diseases .

-

Saponin Synthesis

- Field : Organic Chemistry

- Summary : Unprotected β-glycopyranosides can be benzoylated with benzoyl cyanide and an amine catalyst, which has applications in saponin synthesis .

- Methods : The protection of totally unprotected β-d-gluco-, β-d-quinovo- and β-d-xylopyranosides with BzCN and Et3N as the catalyst afforded directly and regioselectively 3,6-di-O-benzoylated β-d-glucopyranosides or 3-O-benzoylated β-d-quinovo- and β-d-xylopyranosides .

- Results : The derived building blocks have shown great value through the concise synthesis of natural and unnatural saponins .

-

UGT2B7 Catalysis

- Field : Nutritional Science

- Summary : Dietary flavone glycosides, aglycones, and metabolites have effects on the catalysis of human endoplasmic reticulum uridine diphosphate glucuronosyltransferase 2B7 (UGT2B7) .

- Methods : The disposition of 4-methylumbelliferone was examined by HPLC assay .

- Results : Rutin and nicotifiorin could significantly inhibit the activity of recombinant UGT2B7 protein .

-

Catalysis of UGT2B7

- Field : Biochemistry

- Summary : Flavone glycosides, their aglycones, and metabolites are the major phytochemicals in dietary intake. Uridine diphosphate glucuronosyltransferases (UGTs) in the endoplasmic reticulum have gene polymorphism distribution in the population and widely mediate the absorption and metabolism of endogenous and exogenous compounds .

- Methods : The disposition of 4-methylumbelliferone was examined by HPLC assay . It was found that rutin, a typical flavone O-glycoside, has a stronger UGT2B7 binding effect than its metabolites .

- Results : 10 μM rutin and nicotifiorin could significantly inhibit the activity of recombinant UGT2B7 protein, which is stronger than isovitexin, vitexin, 3-hydroxyphenylacetic acid and 3,4-dihydroxyphenylacetic acid .

-

Synthesis of Natural and Unnatural Saponins

- Field : Organic Chemistry

- Summary : Unprotected β-glycopyranosides can be benzoylated with benzoyl cyanide and an amine catalyst, which has applications in saponin synthesis .

- Methods : The protection of totally unprotected β-d-gluco-, β-d-quinovo- and β-d-xylopyranosides with BzCN and Et3N as the catalyst afforded directly and regioselectively 3,6-di-O-benzoylated β-d-glucopyranosides or 3-O-benzoylated β-d-quinovo- and β-d-xylopyranosides .

- Results : The derived building blocks have shown great value through the concise synthesis of natural and unnatural saponins .

属性

IUPAC Name |

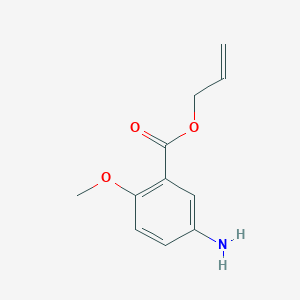

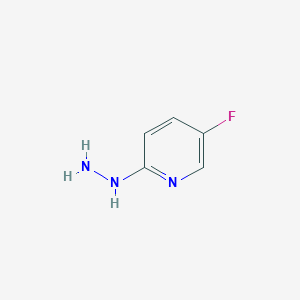

(2S,3S,4S,5R,6S)-6-(2-aminophenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO7/c13-5-3-1-2-4-6(5)19-12-9(16)7(14)8(15)10(20-12)11(17)18/h1-4,7-10,12,14-16H,13H2,(H,17,18)/t7-,8-,9+,10-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVFVTBSWJWONEI-GOVZDWNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10936129 | |

| Record name | 2-Aminophenyl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

o-Aminophenyl beta-D-glucopyranosiduronic acid | |

CAS RN |

15959-03-2 | |

| Record name | 2-Aminophenol glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15959-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminophenylglucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015959032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminophenyl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-aminophenyl β-D-glucopyranosiduronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[6-Bromo-3-(4-ethoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B130665.png)

![(3S,7aR)-7a-methyl-3-phenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B130668.png)